![molecular formula C21H12ClF3N2O3 B2744591 N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 241126-97-6](/img/structure/B2744591.png)
N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide” is a compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Applications De Recherche Scientifique
Aphid Control Agents
The title compound has demonstrated aphicidal activity against two common aphid species : The title compound has demonstrated aphicidal activity against two common aphid species: Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%). Aphids are notorious pests that damage crops by feeding on plant sap and transmitting plant viruses. The discovery of this compound’s efficacy against aphids provides valuable insights for designing novel insecticides to protect agricultural crops .
Antifungal Properties
In addition to its aphicidal effects, the compound exhibits antifungal activity against Pythium aphanidermatum (62.0%). Fungal pathogens cause devastating diseases in plants, leading to reduced crop yields. The identification of this compound’s antifungal potential opens avenues for developing fungicides that combat plant fungal infections .
Medicinal Chemistry and Drug Development
Substituted triazine compounds, like the one , have gained prominence in medicinal chemistry. Researchers explore their potential as adenosine A antagonists, anticonvulsants, antimicrobials, anticancer agents, bactericides, herbicides, and insecticides. The simple structure and diverse activities associated with triazines make them attractive candidates for drug development .
Crop Protection Products
Trifluoromethylpyridines, a class of compounds related to the title compound, find applications as chemical intermediates in the synthesis of crop-protection products. For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) serves as a key intermediate in the production of agrochemicals. Understanding the structure-activity relationships of compounds like N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide contributes to the development of effective crop protection agents .
Pharmaceutical Applications
The electron-withdrawing group NO2 plays a crucial role in providing insecticidal properties. Researchers have explored similar compounds against various pests, including aphids, as mentioned earlier. Investigating the pharmacological activities of this compound and related derivatives may lead to novel pharmaceutical agents .
Organic Synthesis and Chemical Reactions
The synthetic approach to preparing the title compound involves the reaction of 4-chlorobenzylamine and nitro guanidine in ethanol. Understanding the reactivity and mechanisms of such reactions contributes to the field of organic synthesis and provides insights into the design of novel compounds .
Orientations Futures
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to have a wide range of targets in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and have been found in several pharmaceutical and veterinary products .
Mode of Action
For instance, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety in trifluoromethylpyridines contribute to their biological activities .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines can influence their pharmacokinetic properties .
Result of Action
It’s known that trifluoromethylpyridines and their derivatives can exhibit numerous pharmacological activities .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines can influence their stability and efficacy in different environments .
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClF3N2O3/c22-12-7-5-11(6-8-12)10-26-19(29)15-9-14-17(28)13-3-1-2-4-16(13)30-20(14)27-18(15)21(23,24)25/h1-9H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAENQDFBWSZUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(N=C3O2)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-ethyl-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744510.png)
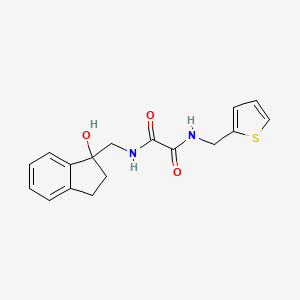
![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)
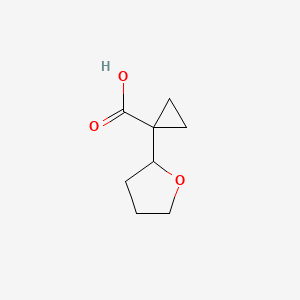
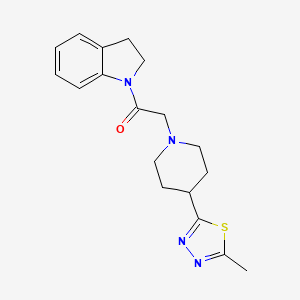
![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
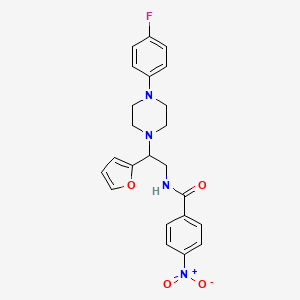
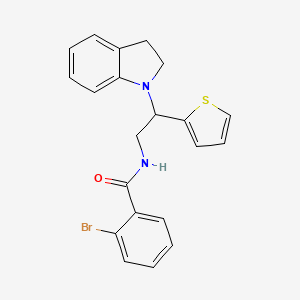
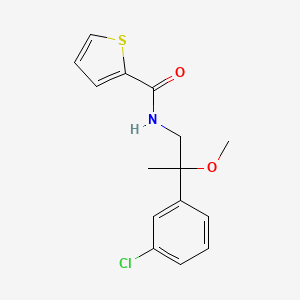
![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)